9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the purine core, followed by the introduction of the pyrimidine ring and subsequent functionalization with the desired substituents. Key steps may include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminoimidazole and formamide derivatives.
Introduction of the Pyrimidine Ring: This step often involves condensation reactions with suitable reagents like urea or thiourea.
Functionalization: The final steps involve introducing the 3,5-dimethylphenyl, 1-methyl, and 3-phenylpropyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6H-purino[7,8-a]pyrimidine-2,4-dione: A structurally similar compound with slight variations in the substituents.
9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-trione: Another related compound with different oxidation states.
Uniqueness
The uniqueness of 9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents and the resulting chemical properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical activities.
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-15-19(2)17-21(16-18)29-13-8-14-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)12-7-11-20-9-5-4-6-10-20/h4-6,9-10,15-17H,7-8,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZPNOINDLLOLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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